

# Application Notes and Protocols: Pharmacokinetic Analysis of LY3154207 (Mevidalen) in Clinical Trials

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## Compound of Interest

**Compound Name:** 2-(2,6-dichlorophenyl)-1-  
[(1S,3R)-3-(hydroxymethyl)-5-(2-  
hydroxypropan-2-yl)-1-methyl-  
1,2,3,4-tetrahydroisoquinolin-2-  
yl]ethan-1-one

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of LY3154207 (mevidalen), a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.<sup>[1][2]</sup> The protocols detailed below are based on methodologies employed in Phase 1 and 2 clinical trials in both healthy subjects and patients with Parkinson's disease.

## Introduction

LY3154207 (mevidalen) is an investigational drug that enhances the affinity of dopamine for the D1 receptor, thereby amplifying dopaminergic signaling.<sup>[1][2]</sup> This mechanism of action is being explored for the symptomatic treatment of neurodegenerative disorders such as Parkinson's disease and Lewy body dementia.<sup>[1][2]</sup> Understanding the pharmacokinetic profile of LY3154207 is crucial for dose selection, ensuring safety, and evaluating its therapeutic potential.

## Data Presentation: Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of LY3154207 observed in clinical trials.

**Table 1: Single-Ascending Dose (SAD) Pharmacokinetics in Healthy Subjects**

Dose (mg)	Tmax (h, median)	Cmax (ng/mL, mean)	AUC <sub>0-∞</sub> (ng·h/mL, mean)
25	~2	Data not specified	Data not specified
75	~2	Data not specified	Data not specified
150	~2	Data not specified	Data not specified
200	~2	Data not specified	Data not specified

Pharmacokinetics were found to be dose-proportional from 25 to 200 mg.[\[3\]](#)[\[4\]](#)

**Table 2: Multiple-Ascending Dose (MAD) Pharmacokinetics in Healthy Subjects (14 days, once daily)**

Dose (mg)	Tmax (h, median)	CL <sub>ss</sub> /F (L/h, apparent steady-state)	Accumulation Ratio
15-150	~2	20-25	Minimal

Pharmacokinetics were dose-proportional. Plasma concentrations were similar between the first and 14th administration, indicating minimal accumulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Table 3: Multiple-Dose Pharmacokinetics in Patients with Parkinson's Disease (14 days)**

Cohort	Dose Regimen	Tmax (h, median)	CLss/F (L/h, apparent steady-state)	Accumulation Ratio (Day 14/Day 1)
1	75 mg once daily	~2	20-25	Minimal
2	15 mg (Days 1-3), 30 mg (Days 4-6), 75 mg (Days 7-14)	~2	20-25	Not applicable

Plasma concentrations of LY3154207 were similar between the first and 14th administration in Cohort 1.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following protocols describe the methodologies for the pharmacokinetic analysis of LY3154207 in clinical trials.

## Study Design and Dosing

- Single-Ascending Dose (SAD) Studies: Healthy subjects received a single oral dose of LY3154207 or placebo. Doses ranged from 25 mg to 200 mg.[\[3\]](#)[\[4\]](#)
- Multiple-Ascending Dose (MAD) Studies: Healthy subjects received once-daily oral doses of LY3154207 or placebo for 14 days. Dose levels ranged from 15 mg to 150 mg.[\[3\]](#)[\[4\]](#)
- Studies in Patients with Parkinson's Disease: Patients received once-daily oral doses of LY3154207 or placebo for 14 days. One cohort received a fixed 75 mg dose, while another cohort underwent a dose titration from 15 mg to 75 mg.[\[2\]](#)[\[5\]](#)
- Dosing Conditions: In studies with Parkinson's disease patients, the drug was administered after an overnight fast of at least 8 hours. Patients remained fasted for approximately 4 hours post-dose on specific PK sampling days.[\[5\]](#)

## Biological Sample Collection

- Blood Sampling for Plasma Analysis:

- SAD Studies: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours post-dose.
- MAD Studies and Parkinson's Disease Studies: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours after dosing on days 1, 7, and 14.<sup>[5][6]</sup> Additional samples were collected on other days to ensure steady-state was monitored.<sup>[5]</sup>
- Cerebrospinal Fluid (CSF) Sampling: In the SAD study with healthy volunteers, CSF samples were collected to confirm the central penetration of LY3154207 at doses of 25 mg and 75 mg.<sup>[3][4]</sup>

## Bioanalytical Method for LY3154207 Quantification

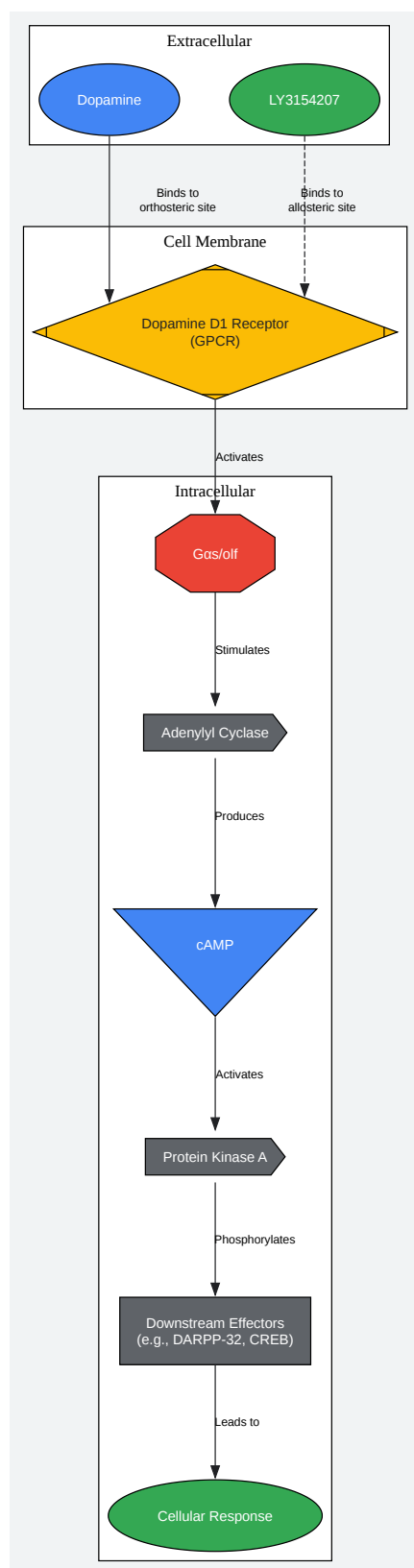
- Method: Plasma and CSF concentrations of LY3154207 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific details of the assay were reported previously, a general protocol can be outlined.<sup>[5]</sup>
- Sample Preparation (General Procedure):
  - Thaw plasma or CSF samples at room temperature.
  - Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added prior to this step for accurate quantification.
  - Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solution.
- LC-MS/MS Analysis (General Parameters):
  - Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  - Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for LY3154207 and its internal standard.
- Data Analysis: Calculate concentrations from a standard curve prepared in the same biological matrix.

## Pharmacokinetic Data Analysis

- Non-Compartmental Analysis: Standard non-compartmental methods were used to calculate the primary pharmacokinetic parameters.[\[5\]](#)
- Key Parameters Calculated:
  - C<sub>max</sub> (Maximum Plasma Concentration): Determined directly from the observed concentration-time data.[\[5\]](#)
  - T<sub>max</sub> (Time to Maximum Plasma Concentration): Determined directly from the observed concentration-time data.[\[5\]](#)
  - AUC (Area Under the Concentration-Time Curve): Calculated using the linear trapezoidal rule.[\[5\]](#)
  - CL<sub>ss</sub>/F (Apparent Steady-State Clearance): Calculated as Dose / AUC<sub>τ</sub> at steady state.[\[5\]](#)
  - Accumulation Ratio: Calculated from the ratio of AUC on Day 14 to AUC on Day 1.[\[5\]](#)

## Visualizations

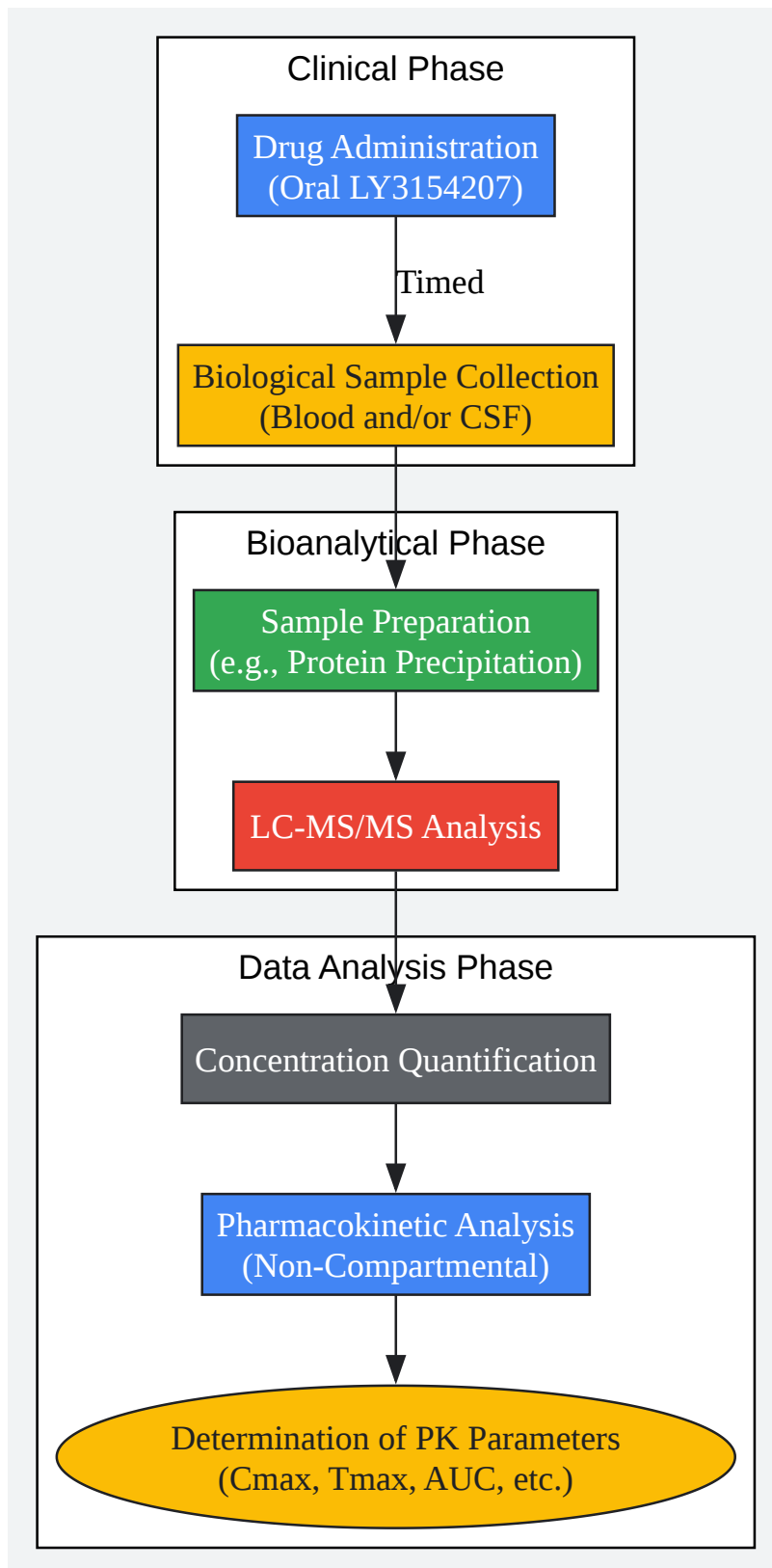
### Dopamine D1 Receptor Signaling Pathway



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Caption: Dopamine D1 receptor signaling pathway modulated by LY3154207.

## Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for the pharmacokinetic analysis of LY3154207.

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## References

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